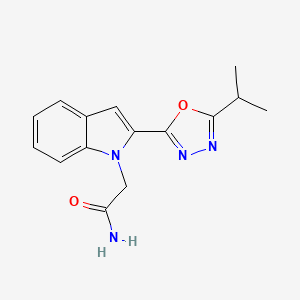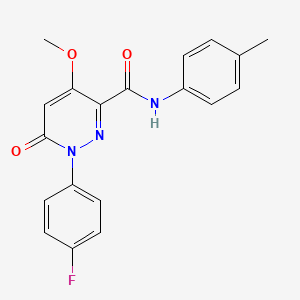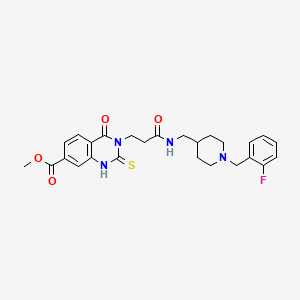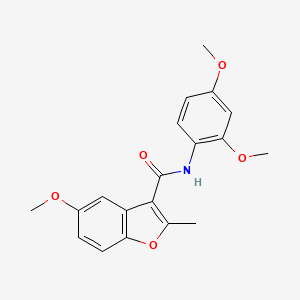
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound featuring an indole core substituted with an oxadiazole ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the indole-oxadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- **2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}METHANOL
- **2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHANOL
Uniqueness
Compared to similar compounds, 2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its acetamide group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
特性
分子式 |
C15H16N4O2 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
InChI |
InChI=1S/C15H16N4O2/c1-9(2)14-17-18-15(21-14)12-7-10-5-3-4-6-11(10)19(12)8-13(16)20/h3-7,9H,8H2,1-2H3,(H2,16,20) |
InChIキー |
YBMUBXBQPQALPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14974793.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14974798.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B14974804.png)
![2-[4-(benzyloxy)phenyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14974816.png)


![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B14974844.png)
![4-ethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14974852.png)
![N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B14974865.png)
![N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974870.png)

